molecular formula C13H16N2O2 B15066828 5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline CAS No. 89246-96-8

5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline

Cat. No.: B15066828
CAS No.: 89246-96-8
M. Wt: 232.28 g/mol
InChI Key: CPGJZRYBVXAIEF-UHFFFAOYSA-N
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Description

5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline is a chemical compound that belongs to the class of heterocyclic compounds It features a fused ring system that includes an isoxazole ring and an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-6,7,8,9-tetrahydroisoquinoline with ethyl nitrite in the presence of a base to form the isoxazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological targets.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: A related compound with a similar core structure but lacking the isoxazole ring.

    Isoxazolo[5,4-c]isoquinoline: Another related compound with a different substitution pattern.

Uniqueness

5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline is unique due to its specific substitution pattern and the presence of both an isoxazole and isoquinoline ring

Properties

CAS No.

89246-96-8

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

5-ethoxy-1-methyl-6,7,8,9-tetrahydro-[1,2]oxazolo[5,4-c]isoquinoline

InChI

InChI=1S/C13H16N2O2/c1-3-16-12-10-7-5-4-6-9(10)11-8(2)15-17-13(11)14-12/h3-7H2,1-2H3

InChI Key

CPGJZRYBVXAIEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C(=NO2)C)C3=C1CCCC3

Origin of Product

United States

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